molecular formula C13H17FN2O2 B7453459 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide

Cat. No. B7453459
M. Wt: 252.28 g/mol
InChI Key: HPHUKLZSRBUHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a small molecule that can be synthesized using various methods and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide works by reacting with amino acid residues in proteins, forming covalent adducts. The reaction occurs at the side chains of amino acids, such as lysine, histidine, and cysteine. 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has been found to preferentially react with solvent-exposed residues, allowing for the identification of protein regions that are exposed to the solvent.
Biochemical and Physiological Effects:
4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce conformational changes in proteins, leading to altered protein function. 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has also been found to induce protein aggregation and denaturation. Additionally, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has been found to affect protein stability and proteolytic susceptibility.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has high selectivity for solvent-exposed residues, allowing for the identification of protein regions that are exposed to the solvent. However, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has some limitations as well. It can only react with certain amino acid residues, limiting its application to specific proteins. Additionally, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide can induce protein aggregation and denaturation, making it difficult to study the effects of 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide on protein function.

Future Directions

There are several future directions for the use of 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide in scientific research. One direction is to develop new methods for the synthesis of 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide with higher yields and purity. Another direction is to explore the use of 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide in the study of protein-protein interactions and membrane proteins. Additionally, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide can be used in the study of protein dynamics and the effects of post-translational modifications on protein structure and function. Finally, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide can be used in the development of new drugs and therapies for the treatment of diseases.
Conclusion:
In conclusion, 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide is a small molecule that has been widely used in scientific research for its ability to covalently modify proteins. It has several advantages and limitations for lab experiments and has been found to have a range of biochemical and physiological effects. 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has several future directions for its use in scientific research, including the study of protein-protein interactions, membrane proteins, and the development of new drugs and therapies.

Synthesis Methods

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide can be synthesized using various methods, including the reaction of 4-fluorobenzoic acid with propylamine, followed by the reaction with 2-oxo-1-propanol. This method produces 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide with a yield of around 50%. Another method involves the reaction of 4-fluorobenzoic acid with 2-oxo-1-propanol, followed by the reaction with propylamine. This method produces 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide with a yield of around 30%.

Scientific Research Applications

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has been widely used in scientific research for its ability to covalently modify proteins. It can be used to study protein-protein interactions, protein folding, and protein dynamics. 4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide has been used to study the conformational changes of proteins under different conditions, such as pH, temperature, and ligand binding. It has also been used to study the structure and function of membrane proteins.

properties

IUPAC Name

4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-3-8-15-12(17)9(2)16-13(18)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUKLZSRBUHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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